molecular formula C5H6N2 B143674 3-Aminopyridine CAS No. 462-08-8

3-Aminopyridine

Cat. No.: B143674
CAS No.: 462-08-8
M. Wt: 94.11 g/mol
InChI Key: CUYKNJBYIJFRCU-UHFFFAOYSA-N
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Description

3-Aminopyridine, also known as pyridin-3-amine, is an organic compound with the molecular formula C5H6N2. It is a colorless solid that is soluble in water and various organic solvents. This compound is part of the aminopyridine family, which includes other isomers like 2-aminopyridine and 4-aminopyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the catalytic reduction of nitropyridine or the hydrolysis of cyanopyridine followed by Hofmann degradation .

Chemical Reactions Analysis

Metal Complex Formation

3-Aminopyridine can form complexes with transition metals such as Mn2+, Ni2+, Co2+, Cu2+, and Zn2+ . These complexes have antibacterial and cytotoxic activities .

Characterization of Metal Complexes

  • IR spectra of the complexes M ← this compound were studied to understand their molecular structure.

  • The spectra exhibit a broad band within the range of 3400 - 3448 cm−1 and a weak band within the range of 2955 - 3024 cm−1, corresponding to the stretching vibrations of OH and NH2 groups, respectively.

  • The appearance of new broad bands within the ranges of 3400 - 3350 cm−1 and 574 - 545 cm−1 indicates the stretching vibrations of coordinated water molecules and the M-O bond, respectively.

  • The stretching vibration of the C=N group (VC=N) in the this compound moiety appears at 1545 - 1655 cm−1, while that of the stretching vibration of the C-N group (VC-N) appears at 1516 - 1575 cm−1.

Ribonucleotide Reductase Inhibition

This compound-2-carboxaldehyde thiosemicarbazone (3-AP) is a ribonucleotide reductase (RR) inhibitor with anticancer properties . It has been shown that 3-AP inhibits Fe uptake from transferrin and induces the transferrin receptor .

EPR (Electron Paramagnetic Resonance) Spectra

  • EPR spectra were obtained for 3-AP upon the addition of cupric or ferric ions in DMSO and PBS.

  • Typical low spin (l.s.) Fe signals were observed at gz=2.196, gy=2.138, and gx=2.003.

  • Cu signals were observed at g11=2.191 and A11=175G.

  • A significant increase in EPR signals assigned to Fe and Cu sites was noted at 2 and 4.5 hours, indicating 3-AP binding to Fe or Cu.

Reactivity and Biological Activity

The biological activity of this compound complexes is related to their chemical reactivity. The HOMO-LUMO energy gap and other chemical reactivity parameters such as chemical hardness, chemical potential, electronegativity, and electrophilicity index can be theoretically calculated to understand their biological activities .

Scientific Research Applications

Anticancer Applications

3-Aminopyridine has been extensively studied for its anticancer properties. It acts primarily through the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair.

Clinical Trials

A phase II clinical trial evaluated the efficacy of 3-AP in conjunction with radiochemotherapy for patients with advanced cervical cancer. The study reported a manageable safety profile, with common adverse events including gastrointestinal disturbances and hematological effects. Notably, 21 out of 25 patients remained alive after a median follow-up of 20 months .

Metal Complexation Studies

The ability of 3-AP to form complexes with various metal ions has opened avenues for its application in drug development and therapeutic interventions.

Antitumor Activity

Research indicates that transition metal complexes formed with 3-AP demonstrate significant antitumor activity. These complexes interact with biological macromolecules, potentially enhancing their therapeutic efficacy against cancer cells .

Molecular Modeling and Antimicrobial Screening

Molecular modeling studies have been employed to predict the interactions between 3-AP metal complexes and biological targets. These studies suggest that such complexes can exhibit moderate to excellent activity against a variety of pathogens, including bacteria and viruses .

Antimicrobial Applications

Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent.

Research has demonstrated that derivatives of pyridine, including 3-AP, possess significant antibacterial and antifungal activities. These compounds have been evaluated against various pathogenic strains, showing potential as effective agents in treating infections .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Synthesis of Azo Dye ComplexesEvaluated antibacterial activity against pathogenic bacteria and fungi; demonstrated effective inhibition.
Clinical EvaluationPhase II study showed safety and tolerability in patients with cervical cancer; significant survival rates reported post-treatment.
PharmacokineticsOral administration of 3-AP was found to have a bioavailability of 67%, indicating effective systemic absorption in cancer patients.

Comparison with Similar Compounds

3-Aminopyridine is part of the aminopyridine family, which includes:

Uniqueness: this compound is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. It is particularly noted for its role in synthesizing complex organic molecules and its applications in various fields .

Biological Activity

3-Aminopyridine (3-APy) is a heterocyclic compound that has garnered significant attention in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H6N2C_5H_6N_2 and is characterized by an amino group attached to the third position of a pyridine ring. This structural feature contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its influence on neurotransmitter release and ion channel modulation:

  • K+ Channel Blockade : this compound selectively blocks potassium (K+) channels in neuronal membranes, which enhances neurotransmitter release, particularly acetylcholine. This mechanism is crucial for its potential use in treating neurological disorders such as multiple sclerosis and spinal cord injuries .
  • Neuroprotective Effects : Research indicates that 3-APy can improve synaptic transmission and protect against neuronal damage by modulating ion channel activity . This neuroprotective effect has been explored in various preclinical models.

Antimicrobial and Antitumor Activities

Recent studies have also highlighted the antimicrobial and antitumor properties of this compound:

  • Antimicrobial Activity : A study involving transition metal complexes of 3-APy demonstrated enhanced antibacterial activity compared to the free ligand. The coordination of metal ions such as Co²⁺ and Cu²⁺ increased the cytotoxicity against various bacterial strains . The mechanism involves improved membrane permeability due to chelation, facilitating greater diffusion into bacterial cells.
  • Antitumor Activity : In vitro studies using human lung cancer cell lines (A-549) indicated that certain metal complexes of this compound exhibited significant cytotoxic effects. The structure-activity relationship (SAR) revealed that metal coordination influences the biological activity, with Co²⁺ complexes showing higher efficacy compared to others .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Neurological Disorders : Clinical trials have investigated the efficacy of 3-APy in improving motor function in patients with multiple sclerosis. The results indicated significant improvements in walking speed and overall mobility .
  • Cancer Research : A recent study focused on the antitumor effects of this compound derivatives showed promising results in inhibiting tumor growth in animal models, suggesting potential for future cancer therapies .

Summary of Biological Activities

Activity Type Mechanism Findings
K+ Channel BlockadeEnhances neurotransmitter releaseImproves synaptic transmission in neurological disorders
AntimicrobialIncreased membrane permeability via metal chelationEnhanced antibacterial activity against various strains
AntitumorInduces cytotoxicity in cancer cell linesSignificant inhibition of tumor growth observed

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing high-purity 3-aminopyridine, and how can its purity be validated experimentally?

  • Methodological Answer : Synthesis of this compound often involves catalytic amination of pyridine derivatives or reduction of nitro precursors. Key parameters include temperature control (e.g., 130°C for amination reactions ), solvent selection (aqueous ammonia or ethanol), and catalyst optimization (e.g., palladized strontium carbonate ). Purity validation requires techniques such as:

  • HPLC with UV detection (λ = 254 nm) for quantitative analysis.
  • GC-MS to confirm molecular weight (94.11 g/mol) and detect volatile impurities .
  • Melting point determination (64.5°C ± 0.5°C) as a physical consistency check .

Q. How should researchers mitigate hazards during this compound handling, given its acute toxicity and instability?

  • Methodological Answer : Refer to GHS hazard classifications (acute toxicity: Oral LD₅₀ = 50–300 mg/kg; skin corrosion/irritation ). Implement:

  • Engineering controls : Fume hoods with ≥0.5 m/s airflow to prevent inhalation exposure .
  • Personal protective equipment (PPE) : Nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats.
  • Storage : In airtight containers under inert gas (N₂/Ar) at ≤25°C to avoid decomposition or oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure and interactions?

  • Methodological Answer :

  • FT-IR : Identify NH₂ stretching vibrations (≈3400 cm⁻¹) and aromatic C-N bonds (≈1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows pyridine ring protons at δ 8.2–8.4 ppm and NH₂ at δ 5.9 ppm .
  • Raman spectroscopy : Resolves conformational stability via ring deformation modes (≈600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity (e.g., acute vs. chronic effects) be resolved in preclinical studies?

  • Methodological Answer : Discrepancies arise from variations in exposure routes (oral vs. dermal) and model systems (in vitro vs. in vivo). To reconcile results:

  • Dose-response studies : Use standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity ).
  • Metabolomic profiling : Track bioactivation pathways (e.g., CYP450-mediated oxidation) to identify toxic metabolites .
  • Comparative assays : Cross-validate cell lines (e.g., HepG2 for hepatotoxicity) and animal models (rodent vs. zebrafish) .

Q. What role does this compound play in modulating the photoluminescence of carbon polymer dots (CPDs), and how can this be optimized?

  • Methodological Answer : this compound acts as a nitrogen dopant in CPD synthesis, enhancing quantum yields via surface passivation. Optimization strategies include:

  • Hydrothermal carbonization : Adjust reaction time (12–24 hrs) and temperature (180–220°C) to control particle size (2–10 nm) .
  • Purification : Dialysis (MWCO 1 kDa) to remove unreacted precursors, confirmed by XPS (absence of pyridinic N peaks at 398.5 eV) .
  • Photoluminescence tuning : Vary precursor ratios (this compound:citric acid = 1:2 to 1:4) to shift emission wavelengths (450–550 nm) .

Q. How do non-covalent interactions of this compound in metal complexes influence their antimicrobial activity?

  • Methodological Answer : In Zn(II) or Cu(II) complexes, this compound facilitates π-π stacking and hydrogen bonding, enhancing bacterial membrane disruption. Key steps:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. N-H···Cl) in crystal lattices .
  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus (Gram+) and E. coli (Gram−), correlating activity with logP values of complexes .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict charge transfer and ligand-metal binding energies .

Q. What strategies improve the yield and selectivity of this compound derivatives in multicomponent reactions (MCRs)?

  • Methodological Answer :

  • Catalyst screening : Ytterbium perfluorooctanoate increases yields (≈85%) in one-pot MCRs via Lewis acid activation .
  • Solvent optimization : 2,2,2-Trifluoroethanol enhances regioselectivity for 2-amino-3-cyanopyridines by stabilizing transition states .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) while maintaining selectivity (>90%) .

Q. Data Contradictions and Resolution

  • Thermal Stability : Reported decomposition temperatures range from 252°C (boiling point ) to 300°C (TGA data ). Resolution: Verify purity via elemental analysis and use controlled heating rates (5°C/min) in TGA .
  • Solubility : Discrepancies in water solubility (≈10 mg/mL vs. 50 mg/mL ). Resolution: Standardize temperature (25°C) and ionic strength (0.1 M NaCl) during measurements .

Properties

IUPAC Name

pyridin-3-amine
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InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2
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InChI Key

CUYKNJBYIJFRCU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2
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Related CAS

73074-20-1 (mono-hydrochloride)
Record name beta-Aminopyridine
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DSSTOX Substance ID

DTXSID9047461
Record name 3-Pyridinamine
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Molecular Weight

94.11 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor.
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Boiling Point

483.8 °F
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Flash Point

190.4 °F
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Vapor Pressure

0.43 [mmHg]
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CAS No.

462-08-8, 462-08-08
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Melting Point

147.2 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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